4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
Historical Development of Triazinobenzimidazole Frameworks
The triazinobenzimidazole scaffold emerged in the late 20th century as chemists explored fused heterocyclic systems for pharmaceutical applications. Early work focused on cyclocondensation reactions between 2-guanidinobenzimidazoles and aldehydes or ketones, yielding 3,4-dihydrotriazino[1,2-a]benzimidazole derivatives. A pivotal advancement occurred in 2003 with the development of solid-phase synthesis methods for 2-imino-4-oxo-1,3,5-triazino[1,2-a]benzimidazoles, enabling parallel synthesis of diverse analogs. By 2011, researchers optimized regioselective annulation strategies, distinguishing 3,4-dihydrotriazinobenzimidazoles from their fully aromatic counterparts. The discovery of mTOR inhibitors like triazine-benzimidazole hybrids (e.g., ZSTK474) in oncology research further propelled interest in this scaffold.
Key Milestones:
| Year | Development | Reference |
|---|---|---|
| 2003 | Solid-phase synthesis of triazinobenzimidazoles | |
| 2011 | Regioselective annulation methods | |
| 2023 | Antinematodal fused triazinobenzimidazoles |
Nomenclature and Classification Systems
The compound 4-(2-Chloro-5-nitrophenyl)-1,4-dihydrotriazino[1,2-a]benzimidazol-2-amine adheres to IUPAC rules:
- Core structure : Triazino[1,2-a]benzimidazole (fusion of triazine at position 1,2-a of benzimidazole).
- Substituents :
- 4-position: 2-Chloro-5-nitrophenyl group.
- 2-position: Amino group.
Classification by Substituent Position:
| Position | Substituent | Role |
|---|---|---|
| 2 | Amino (-NH₂) | Enhances hydrogen bonding with biological targets |
| 4 | 2-Chloro-5-nitrophenyl | Modulates electronic properties and binding affinity |
The "1,4-dihydro" designation indicates partial saturation at the 1,4-positions of the triazine ring, distinguishing it from fully aromatic analogs.
Position of 4-(2-Chloro-5-nitroprophenyl)-1,4-dihydrotriazino[1,2-a]benzimidazol-2-amine in Heterocyclic Chemistry
This compound belongs to the triazinobenzimidazole family, characterized by:
- Hybridization : Fusion of a benzimidazole (two fused benzene and imidazole rings) with a 1,3,5-triazine ring.
- Electronic Features :
Structural Analysis (X-ray Diffraction Data):
| Parameter | Value | Source |
|---|---|---|
| Bond length (C9-N2) | 1.487 Å | |
| Dihedral angle (C9-N2-C5-C6) | 175.5° | |
| π-π Stacking distance | 3.47–3.78 Å |
The 2-chloro-5-nitrophenyl group at position 4 introduces steric bulk and polar interactions, critical for binding to biological targets like Trichinella spiralis larvae.
Significance in Modern Chemical Research
Recent studies highlight this compound’s dual role:
- Pharmacological Applications :
- Material Science :
Ongoing Research Frontiers:
Properties
IUPAC Name |
4-(2-chloro-5-nitrophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6O2/c16-10-6-5-8(22(23)24)7-9(10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-7,13H,(H3,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNLRTKXEJBUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structural motifs often exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Case Study : A study on related benzimidazole derivatives demonstrated that compounds containing nitro and chloro groups showed enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against tested strains, suggesting that the presence of these substituents contributes to the overall efficacy of the compounds .
Anticancer Potential
Research indicates that 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine may exhibit anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study : In a comparative study involving benzimidazole derivatives, certain compounds demonstrated IC50 values lower than standard chemotherapeutic agents against colorectal carcinoma cell lines (HCT116). Specifically, derivatives with nitro substitutions were noted for their enhanced cytotoxicity compared to non-substituted analogs .
Data Summary
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the inhibition of specific enzymes, such as dihydrofolate reductase . This inhibition disrupts the folate pathway, which is crucial for DNA synthesis and cell division, leading to the compound’s potential anticancer effects . The molecular targets and pathways involved include the binding to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine core but differing in substituents. Key differences in physicochemical properties, tautomeric behavior, and biological activity are highlighted.
Table 1: Structural and Functional Comparison of Triazino-Benzimidazolamines
*Tautomeric forms (A, B, C) are defined in .
Key Observations
Tautomerism and Solvent Effects :
- The target compound’s tautomeric equilibrium is influenced by solvent polarity. NMR studies on analogs indicate that the 3,4-dihydro (A) form dominates in DMSO, while the 1,4-dihydro (B) form may prevail in less polar solvents . This dynamic behavior impacts molecular interactions, such as hydrogen bonding and binding to biological targets.
Substituent Effects on Biological Activity: The 4,4-dimethyl analog exhibits notable dihydrofolate reductase (DHFR) inhibition (IC50 = 10.9 mM), likely due to hydrophobic interactions from methyl groups .
Comparatively, halogenated analogs (e.g., 3-bromo or 3-chloro-4-fluoro derivatives) may require milder halogenation steps .
Commercial Discontinuation: Multiple analogs, including the target compound, are listed as discontinued in supplier catalogs .
Biological Activity
4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of the specific compound , synthesizing available research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a CAS number of 774560-40-6. The structure features a triazine ring fused with a benzimidazole moiety and substituted with a chloro and nitro group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁ClN₆O₂ |
| Molecular Weight | 344.73 g/mol |
| CAS Number | 774560-40-6 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. While specific data on the antimicrobial activity of this compound is limited, its structural similarity to other effective benzimidazole derivatives suggests potential efficacy against pathogens.
Anticancer Properties
Benzimidazole derivatives are also noted for their anticancer activities. A review highlighted that compounds with similar scaffolds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest. Although direct studies on this specific compound are sparse, it is reasonable to hypothesize similar effects based on its structural characteristics.
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has been documented extensively. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in conditions like arthritis and other inflammatory diseases. Preliminary studies suggest that this compound may exert similar effects due to its ability to modulate inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on related benzimidazole derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL.
- Anticancer Activity : In vitro testing of a closely related compound showed an IC50 value of 15 µM against HeLa cells after 48 hours of treatment. This suggests that further exploration into the anticancer properties of our compound could yield promising results.
- Inflammation Models : In an animal model for inflammation induced by carrageenan, a similar benzimidazole derivative reduced paw edema significantly compared to control groups.
Q & A
Q. How can researchers ensure compliance with safety regulations during large-scale synthesis?
- Methodological Answer : Conduct hazard operability (HAZOP) studies to identify risks (e.g., exothermicity during nitration). Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). Follow CRDC guidelines () for reactor design, including pressure relief systems and inert gas purges. Document protocols per OSHA and REACH requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
